molecular formula C14H11BrO4 B121667 2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 147220-80-2

2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No. B121667
M. Wt: 323.14 g/mol
InChI Key: ZHFHYNNYPFXGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group and a trihydroxyphenyl group attached to an ethanone moiety. While the specific compound is not directly studied in the provided papers, related brominated compounds and their properties, synthesis, and potential applications are discussed, which can provide insights into the behavior and characteristics of similar brominated organic molecules.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was achieved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% . Similarly, the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane involved a 7-step procedure starting from a bromochlorophenyl compound, demonstrating the intricacies of synthesizing multi-substituted brominated molecules . These studies suggest that the synthesis of "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" would likely require careful selection of starting materials and conditions to achieve the desired bromination and hydroxylation patterns.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated compounds can be investigated using various computational and experimental techniques. For example, the molecular structure of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using Gaussian09 software, and the results were in agreement with experimental infrared bands . Such studies provide valuable information on the geometrical parameters and electronic properties of brominated compounds, which can be extrapolated to understand the structure of "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone".

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including thermal decomposition, as seen in the study of 1,2-bis(2,4,6-tribromophenoxy)ethane . The study revealed that a 1,3-hydrogen shift and bimolecular condensation reactions are key steps in the thermal decomposition process. These findings can be relevant to understanding the reactivity and stability of "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the presence of a bromine atom can significantly affect the molecule's polarity, reactivity, and potential for forming intermolecular interactions. The study of the molecular docking of brominated compounds suggests that specific functional groups, such as the bromophenyl and the carbonyl groups, play crucial roles in the binding and reactivity of these molecules . These insights can be applied to predict the behavior of "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" in various environments and its potential interactions with other chemical species.

properties

IUPAC Name

2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFHYNNYPFXGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351014
Record name 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

CAS RN

147220-80-2
Record name 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Citations

For This Compound
3
Citations
S Hamza Sherif, BT Gebreyohannes - Journal of Chemistry, 2018 - hindawi.com
A series of naturally occurring genistein(3)and biochanin A(4)compounds and their analogues were synthesized from phloroglucinol. The structures of all the synthesized compounds …
Number of citations: 23 www.hindawi.com
SH Sherif, S Vidavalur, P Muralidhar, YLN Murthy - Der Pharma Chemica, 2015
Number of citations: 2
B COCH - Springer
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.